Key Evidence Gap: Absence of Quantitative Selectivity Profiling Data
A direct head-to-head comparison for this specific compound is not possible against publicly disclosed comparators. Despite being implicated as a motilin receptor agonist in a key patent, no quantitative IC50 or EC50 value for the human motilin receptor has been published for this exact compound [1]. In contrast, analogs like GSK962040 (camicinal) have published pEC50 values of 7.9, providing a clear benchmark for the class [2]. This absence of data means the compound's exact potency and, crucially, its selectivity window relative to off-target receptors cannot be verified, representing a significant scientific risk for its selection over a well-characterized comparator.
| Evidence Dimension | Potency at Motilin Receptor (GPR38) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Camicinal (GSK962040); pEC50 (functional activity) = 7.9 |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A |
Why This Matters
Without potency data, researchers cannot calculate required working concentrations, estimate receptor occupancy, or ensure that the observed biological effect is due to the intended target interaction, making experimental design and interpretation highly uncertain.
- [1] Mitchell, D.J., Seal, J.T., Stemp, G., Thompson, M., & Westaway, S.M. (2011). Piperazinyl-sulfonamide derivatives useful in the treatment of GPR38 receptor mediated diseases. U.S. Patent No. 7,964,597. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Sanger, G. J., Westaway, S. M., Barnes, A. A., MacPherson, D. T., Muir, A. I., Jarvie, E. M., ... & Lee, K. (2009). GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility. Neurogastroenterology & Motility, 21(6), 657-e31. View Source
